Stereochemical Differentiation: 3-Hydroxymethyl vs. 4-Hydroxymethyl Regioisomer
The target compound bears a stereogenic center at the piperidine 3-position (undefined stereocenter count = 1 per PubChem), whereas the 4-hydroxymethyl isomer (1-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol is achiral at the point of substitution [1]. This stereochemical difference enables enantioselective synthesis and chiral resolution strategies that are inaccessible with the 4-isomer, and may result in differential binding to chiral biological targets [2].
| Evidence Dimension | Stereochemical complexity (undefined stereocenter count) |
|---|---|
| Target Compound Data | 1 undefined stereocenter (PubChem computed property) |
| Comparator Or Baseline | (1-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol: 0 undefined stereocenters (predicted) |
| Quantified Difference | 1 vs. 0 stereocenters; enables chiral separation and enantioselective SAR exploration |
| Conditions | PubChem computed molecular descriptors |
Why This Matters
For medicinal chemistry programs requiring stereochemically defined building blocks, the 3-hydroxymethyl isomer is mandatory; the 4-isomer cannot serve as a chiral probe or enantioselective intermediate.
- [1] PubChem Compound Summary for CID 103721725, (1-(2-Chloropyridin-4-yl)piperidin-3-yl)methanol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1289147-61-0 (accessed 2026-05-05). View Source
- [2] Merck Patent GmbH. Pyridyl Piperidines. WIPO Patent Application WO2015144290A1, published 2015-10-01. (Exemplifies stereospecific piperidine substitution in Wnt inhibitors) View Source
